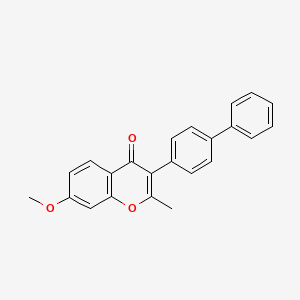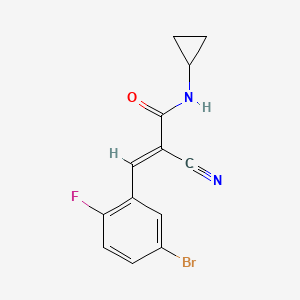
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide, also known as BFAA, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide exerts its biological effects by binding to specific proteins and modulating their activity. One of the primary targets of 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide is the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2 activity, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide can induce cell death in cancer cells and potentially serve as a therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of protein activity. In addition, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide in lab experiments is its specificity for certain proteins, which allows for targeted modulation of protein activity. However, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide research, including the development of new 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide derivatives with improved solubility and bioavailability, the identification of new protein targets for 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide, and the exploration of 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide's potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide and its potential therapeutic applications in cancer treatment and drug discovery.
In conclusion, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide is a chemical compound with potential applications in scientific research, particularly in cancer research, drug discovery, and neuroscience. Its specificity for certain proteins and ability to modulate protein activity make it a valuable tool for targeted research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide can be synthesized through a multi-step process involving the reaction of 2-cyano-N-cyclopropylacrylamide with 5-bromo-2-fluoroaniline in the presence of a palladium catalyst. The resulting product can be purified through column chromatography to obtain pure 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been used in various scientific research studies, including cancer research, drug discovery, and neuroscience. In cancer research, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In drug discovery, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been used as a scaffold for the development of new drugs with potential therapeutic applications. In neuroscience, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been used to study the role of specific proteins in synaptic transmission and neuronal function.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c14-10-1-4-12(15)8(6-10)5-9(7-16)13(18)17-11-2-3-11/h1,4-6,11H,2-3H2,(H,17,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWAQJAZGIDOCI-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=C(C=CC(=C2)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
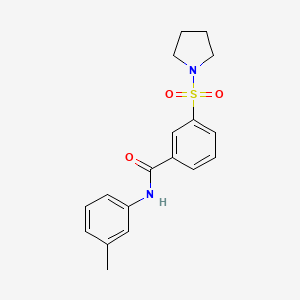
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)

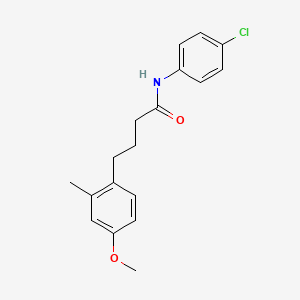
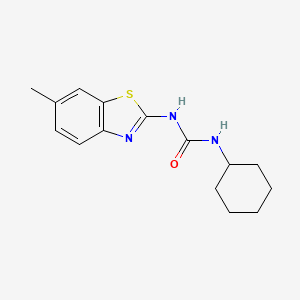


![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
